ZnAF-1F

Description

Evolution of Fluorescent Probes for Divalent Cations in Biological Systems

The field of fluorescent chemosensors has a history spanning over 150 years, initially focusing on the detection of metal ions. rsc.org Early developments in fluorescent probes for divalent cations were pioneered in the 1980s with sensors for biologically crucial ions like Ca²⁺. nih.govnih.gov These early probes established a fundamental design paradigm: a "fluorophore–spacer–receptor" structure where a receptor selectively binds the target ion, triggering a change in the fluorophore's light-emitting properties. nih.gov

Fluorescent probes are broadly categorized into molecular probes (small molecules), genetically encoded probes (fluorescent proteins), and hybrid probes. acs.org The design of these sensors often exploits mechanisms like Photoinduced Electron Transfer (PET), where the binding of a metal ion to the receptor moiety alters the electron transfer process, leading to a "turn-on" or "turn-off" fluorescent response. acs.orgnih.gov The development of sensors for zinc ions, in particular, has been driven by the need for tools to study its diverse biological roles without the interference of more abundant cations like calcium (Ca²⁺) and magnesium (Mg²⁺). nih.govucsd.edu A variety of fluorophores, including quinoline, fluorescein (B123965), and rhodamine, have been utilized to create a diverse palette of zinc sensors with different optical properties. mdpi.comnih.govresearchgate.net

Contextualization of Zinc Ion Signaling and Homeostasis in Cellular Physiology

Zinc is an essential trace element vital for a vast array of cellular functions. nih.govresearchgate.net It serves as a structural component for numerous proteins, including enzymes and transcription factors, and is critical for processes like gene expression, immune function, and neurotransmission. nih.govnih.gov The concentration of intracellular zinc is tightly regulated through a complex system of transporters (ZIP and ZnT families) and binding proteins like metallothioneins. nih.govresearchgate.net

Beyond its static structural roles, zinc is now recognized as a dynamic signaling molecule, acting as an intracellular second messenger, similar to calcium. nih.govmdpi.comnih.gov Extracellular stimuli can trigger transient changes in intracellular free zinc concentrations, a phenomenon sometimes called a "zinc wave." nih.govrupress.org These zinc signals can modulate signaling pathways, often by inhibiting protein tyrosine phosphatases, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis. researchgate.netmdpi.comnih.gov The discovery of zinc as a signaling ion has underscored the need for sensitive and specific tools to monitor its intricate dynamics in real-time within living cells. mdpi.comexlibrisgroup.com

Developmental Background of ZnAF-1F within the Fluorescein-Based ZnAF Family of Fluorescent Sensors

The ZnAF (Zinc Probe, Amino-Fluorescein) family of sensors was developed to meet the need for highly sensitive and selective fluorescent probes for zinc ions. acs.org These sensors are built upon a fluorescein platform, which offers the advantage of excitation and emission wavelengths in the visible spectrum, minimizing cellular damage and autofluorescence that can occur with UV excitation. nih.govacs.org The general structure involves attaching a zinc-chelating unit, N,N-Bis(2-pyridylmethyl)ethylenediamine, to the benzoic acid part of the fluorescein molecule. nih.govacs.org This design results in very low fluorescence in the absence of zinc due to a photoinduced electron-transfer (PET) quenching mechanism. acs.orgresearchgate.net Upon binding Zn²⁺, this quenching is inhibited, leading to a significant increase in fluorescence intensity. acs.org

The initial members of this family, ZnAF-1 and ZnAF-2, were effective but had a limitation: their fluorescence decreased in acidic conditions (below pH 7.0). nih.govresearchgate.net This was due to the protonation of the phenolic hydroxyl group on the fluorescein structure. nih.gov To overcome this pH sensitivity, this compound and ZnAF-2F were developed. The key innovation in these second-generation probes was the substitution of an electron-withdrawing fluorine atom at the ortho position of the phenolic hydroxyl group. nih.govacs.org This modification lowered the pKa of the hydroxyl group, making the fluorescence of the zinc-bound probe stable in neutral and slightly acidic environments. nih.govresearchgate.net

Significance of this compound as a Research Tool for Investigating Zinc Ion Dynamics in Live Systems

This compound represents a significant advancement in the tools available for studying zinc biology. Its high sensitivity and selectivity for Zn²⁺ over other biologically prevalent cations like Ca²⁺ and Mg²⁺ allow for precise measurement of zinc dynamics. nih.govacs.org The probe exhibits a substantial increase in fluorescence—up to 69-fold—upon binding to zinc, providing a strong and clear signal. nih.govacs.org

The improved pH stability of this compound compared to its predecessors is a crucial feature, enabling reliable measurements in various cellular compartments and under conditions where pH might fluctuate. nih.gov Its excellent spectral properties, nanomolar affinity for zinc, and high quantum yield make it well-suited for live-cell imaging and for quantifying the subtle changes in intracellular zinc concentrations that constitute zinc signals. nih.govacs.orgresearchgate.net These characteristics have established this compound as a valuable research tool, facilitating detailed investigations into the role of zinc in both normal physiological processes and pathological conditions. scbt.com

Interactive Data Tables

Table 1: Photophysical and Binding Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (λex) | 489 nm | medchemexpress.com |

| Emission Wavelength (λem) | 514 nm | medchemexpress.com |

| Quantum Yield (Φ) (Free) | 0.004 | nih.govacs.org |

| Fluorescence Enhancement | up to 69-fold | nih.govacs.org |

| Apparent Dissociation Constant (Kd) | 2.2 nM | medchemexpress.com |

Table 2: Comparison of ZnAF Probe Generations

| Probe | Key Structural Feature | pKa of Phenolic Hydroxyl | Performance Note | Reference |

| ZnAF-1 / ZnAF-2 | Standard fluorescein base | 6.2 | Fluorescence decreases below pH 7.0 | nih.govresearchgate.net |

| This compound / ZnAF-2F | Fluorine substitution on fluorescein ring | 4.9 | Stable fluorescence in neutral and slightly acidic conditions | nih.govresearchgate.net |

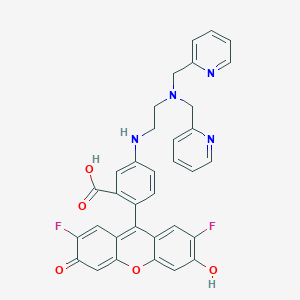

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)45-32-17-30(42)28(36)15-26(32)33(25)23-8-7-20(13-24(23)34(43)44)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41H,11-12,18-19H2,(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDBCJSXTISPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)C(=O)O)CC6=CC=CC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26F2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585020 | |

| Record name | 5-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443302-08-7 | |

| Record name | 5-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Fluorescence Sensing Mechanism of Znaf 1f

Rational Design Principles Incorporating Fluorescein (B123965) as the Fluorophore

The design of ZnAF-1F incorporates fluorescein as the fluorophore. Fluorescein is chosen for several advantageous photophysical properties, including a large extinction coefficient and high quantum yield in its unquenched state mdpi.comnih.gov. Its excitation and emission wavelengths fall within the visible spectrum, which is beneficial for biological applications as it minimizes cell damage and autofluorescence caused by excitation light researchgate.netacs.orgnih.gov. In this compound, the fluorescein is chemically modified, specifically by the substitution of fluorine atoms at the 2' and 7' positions, and the attachment of the zinc-binding moiety to the benzoic acid part of the fluorescein structure researchgate.netacs.orgnih.gov. This modification, particularly the incorporation of electron-withdrawing fluorine atoms, influences the pKa of the phenolic hydroxyl group of fluorescein, shifting it to a lower value (4.9 in this compound and ZnAF-2F compared to 6.2 in ZnAF-1 and ZnAF-2) researchgate.netacs.orgnih.govscispace.com. This shift allows the Zn²⁺ complexes of this compound to exhibit stable fluorescence under neutral and slightly acidic physiological conditions, where previous generations of ZnAF probes (ZnAF-1 and ZnAF-2) showed decreased fluorescence due to protonation researchgate.netacs.orgnih.govscispace.com.

Integration of the N,N-bis(2-pyridylmethyl)ethylenediamine Zinc-Binding Moiety

A critical component of this compound's architecture is the N,N-bis(2-pyridylmethyl)ethylenediamine (BPEN) moiety, which serves as the zinc-binding site mdpi.comresearchgate.netacs.orgglpbio.commedchemexpress.com. This chelating unit is attached directly to the benzoic acid moiety of the fluorescein fluorophore researchgate.netacs.orgnih.gov. The design of this chelator is based on structures known for selective binding of Zn²⁺ over other biologically relevant cations like Ca²⁺ and Mg²⁺ researchgate.netacs.orgnih.govacs.org. The integration of this specific binding moiety ensures that the fluorescence response of this compound is primarily triggered by the presence of zinc ions, contributing to the probe's selectivity researchgate.netacs.orgnih.gov.

Photoinduced Electron Transfer (PET) Mechanism as the Basis for Zinc Ion Detection

The fluorescence sensing mechanism of this compound is based on the principle of photoinduced electron transfer (PET) mdpi.comnih.govresearchgate.netacs.orgaip.orgacs.orgmit.eduresearchgate.net. PET is a common mechanism employed in "turn-on" fluorescent sensors, where fluorescence is low in the absence of the target analyte and increases upon binding researchgate.netaip.orgmit.edu. In this compound, the PET process occurs between the electron-rich zinc-binding moiety and the fluorescein fluorophore nih.govresearchgate.net.

Electron Transfer Quenching in the Absence of Zinc Ions

In the absence of Zn²⁺, the N,N-bis(2-pyridylmethyl)ethylenediamine moiety acts as an electron donor, while the fluorescein acts as an electron acceptor mit.edu. Upon excitation of the fluorescein fluorophore by light, an electron can be transferred from the electron-rich amine nitrogen atoms of the binding moiety to the excited fluorophore nih.govmit.edu. This electron transfer process competes effectively with the radiative decay pathway (fluorescence emission) of the excited fluorophore nih.govmit.edu. As a result, the excitation energy is dissipated through this non-radiative PET pathway, leading to significant quenching of the fluorescence signal mdpi.comnih.govresearchgate.netaip.org. This results in a very low basal fluorescence for this compound in the absence of zinc ions researchgate.netacs.orgnih.govacs.org. The quantum yields of this compound and ZnAF-2F are reported to be very low, 0.004 and 0.006 respectively, under physiological conditions (pH 7.4) due to this PET mechanism mdpi.comresearchgate.netacs.orgnih.govacs.org.

Disruption of PET and Consequent Fluorescence Enhancement Upon Zinc Ion Coordination

When Zn²⁺ ions are present, they are chelated by the N,N-bis(2-pyridylmethyl)ethylenediamine binding moiety mdpi.comresearchgate.netacs.orgglpbio.commedchemexpress.com. The coordination of Zn²⁺ to the nitrogen atoms of the binding site alters the electronic properties of the moiety acs.org. Specifically, the binding of the positively charged zinc ion reduces the electron-donating character of the amine nitrogen atoms mit.edu. This change in electron density effectively disrupts or inhibits the photoinduced electron transfer from the binding moiety to the excited fluorescein fluorophore acs.orgaip.orgacs.orgmit.edu. With the PET pathway significantly reduced or eliminated, the primary relaxation pathway for the excited fluorophore becomes radiative decay, leading to a substantial increase in fluorescence emission acs.orgaip.orgacs.orgmit.edu. This phenomenon is observed as a significant enhancement in the fluorescence intensity of this compound upon binding to Zn²⁺ mdpi.comresearchgate.netacs.orgnih.govscispace.comacs.org. Upon addition of Zn²⁺, the fluorescence intensity of this compound can increase significantly, reported to be up to 69-fold mdpi.comresearchgate.netacs.orgnih.govscispace.comaip.orgacs.org.

Principles of Fluorophore-Receptor System Interactions in this compound

Here is a summary of some research findings regarding this compound:

| Property | Value / Observation | Source Index |

| Quantum yield (absence of Zn²⁺, pH 7.4) | 0.004 | 1, 3, 4, 14, 18 |

| Fluorescence enhancement (upon Zn²⁺ binding) | Up to 69-fold | 1, 3, 4, 5, 6, 14, 18 |

| Apparent Dissociation Constant (Kd) for Zn²⁺ | Nanomolar range (specifically 2.2 nM mentioned) | 1, 3, 4, 5, 18, 20, 23 |

| Selectivity | High selectivity over Ca²⁺ and Mg²⁺ | 3, 4, 18 |

| pH sensitivity (Zn²⁺ complex) | Stable fluorescence around neutral and slightly acidic conditions | 3, 4, 5, 18, 22, 23 |

| Excitation wavelength (λex) | 489 nm | 9, 20 |

| Emission wavelength (λem) | 514 nm | 9, 20 |

Performance Characteristics in Biological Research Contexts: Selectivity and Environmental Stability

Specificity Profile of ZnAF-1F Against Endogenous Biological Cations

A critical aspect of any fluorescent probe for biological applications is its ability to selectively bind and report on the concentration of its target ion without significant interference from other ions present in the cellular milieu. Biological systems contain various metal ions at differing concentrations, many of which could potentially interact with a fluorescent sensor.

Research has demonstrated that this compound exhibits no significant fluorescence response in the presence of biologically important cations such as calcium ions (Ca²⁺) acs.orgresearchgate.netnih.govpsu.edumdpi.comacs.orgchemodex.com. This lack of reactivity towards Ca²⁺ is particularly important given the relatively high intracellular and extracellular concentrations of calcium, which could otherwise lead to erroneous zinc measurements acs.org. Studies conducted with millimolar concentrations of Ca²⁺ show no fluorescence enhancement from this compound, confirming its selectivity against this abundant cation acs.org.

Similarly, this compound does not fluoresce in the presence of magnesium ions (Mg²⁺), another highly prevalent biological cation acs.orgresearchgate.netnih.govpsu.edumdpi.comacs.orgchemodex.com. Millimolar concentrations of Mg²⁺ have been tested, and no significant fluorescence response was observed acs.org. This high selectivity over both Ca²⁺ and Mg²⁺ is a key advantage for using this compound in biological settings where these ions are present at much higher concentrations than free zinc acs.org.

Beyond calcium and magnesium, the selectivity of this compound extends to other biologically relevant metal ions. The probe is designed to be highly selective for Zn²⁺, showing minimal to no fluorescence response to other common biological cations acs.orgresearchgate.netnih.govpsu.edumdpi.comacs.orgresearchgate.net. This high selectivity is primarily attributed to the characteristics of the nitrogen atoms within the pyridine (B92270) rings of the chelating moiety acs.org. While specific data on the response to every potential interfering ion may vary across studies, the general consensus in the literature highlights this compound's strong preference for Zn²⁺, making it a reliable tool for monitoring zinc dynamics in complex biological samples acs.orgresearchgate.netnih.govpsu.edumdpi.comacs.orgresearchgate.net.

The selectivity profile of this compound can be summarized as follows:

| Metal Ion | Fluorescence Response with this compound |

| Zn²⁺ | Significant Increase (up to 69-fold) researchgate.netnih.govpsu.edumdpi.comacs.orgaip.org |

| Ca²⁺ | Absent acs.orgresearchgate.netnih.govpsu.edumdpi.comacs.orgchemodex.com |

| Mg²⁺ | Absent acs.orgresearchgate.netnih.govpsu.edumdpi.comacs.orgchemodex.com |

| Other Biologically Relevant Cations | Minimal to Absent acs.orgresearchgate.netnih.govpsu.edumdpi.comacs.orgresearchgate.net |

pH-Insensitivity and Operational Stability of this compound Across Physiologically Relevant pH Ranges

Maintaining stable fluorescence across the physiological pH range (approximately 6.5 to 7.5 in various cellular compartments) is crucial for accurate measurements in biological research. Fluorescent probes whose signals are significantly affected by pH changes can lead to misinterpretations of ion concentrations, especially in dynamic cellular environments where pH fluctuations can occur.

This compound is reported to be insensitive to changes in pH within the physiologically relevant range researchgate.netnih.govpsu.edumdpi.comacs.orgchemodex.com. This pH stability ensures that the observed fluorescence changes are primarily due to variations in Zn²⁺ concentration rather than shifts in acidity or alkalinity.

The pH stability of this compound, particularly its ability to emit stable fluorescence around neutral and slightly acidic conditions, is a direct result of the strategic substitution of an electron-withdrawing fluorine atom at the ortho position of the phenolic hydroxyl group of the fluorescein (B123965) fluorophore researchgate.netnih.govpsu.edumdpi.comacs.orgchemodex.com. In earlier generations of ZnAF probes (ZnAF-1 and ZnAF-2), the fluorescence intensity of their Zn²⁺ complexes decreased significantly below pH 7.0 due to the protonation of the phenolic hydroxyl group, which has a pKa value of 6.2 researchgate.netnih.govpsu.edumdpi.comacs.orgchemodex.com.

The introduction of the electron-withdrawing fluorine atom in this compound and ZnAF-2F lowers the pKa of the phenolic hydroxyl group to 4.9 researchgate.netnih.govpsu.edumdpi.comacs.orgchemodex.com. This downward shift in pKa means that the phenolic hydroxyl group remains deprotonated and the probe's fluorescence remains stable over a broader range of neutral and slightly acidic pH values that are commonly encountered in biological settings researchgate.netnih.govpsu.edumdpi.comacs.orgchemodex.com.

The effect of fluorine substitution on the pKa is summarized below:

| Probe | Phenolic Hydroxyl pKa | pH Stability Range for Zn²⁺ Complex Fluorescence |

| ZnAF-1/ZnAF-2 | 6.2 researchgate.netnih.govpsu.edumdpi.comacs.orgchemodex.com | Decreases below pH 7.0 researchgate.netnih.govpsu.edumdpi.comacs.orgchemodex.com |

| This compound/ZnAF-2F | 4.9 researchgate.netnih.govpsu.edumdpi.comacs.orgchemodex.com | Stable around neutral and slightly acidic conditions researchgate.netnih.govpsu.edumdpi.comacs.orgchemodex.com |

The enhanced pH stability of this compound, particularly its reliable fluorescence in slightly acidic conditions, has significant implications for its application in biological research. Cellular and subcellular environments can exhibit a range of pH values. While the cytosol is typically near neutral pH, various organelles such as lysosomes (acidic) and endosomes can have lower pH levels. The stable fluorescence of this compound in slightly acidic conditions makes it suitable for studying zinc dynamics not only in the neutral cytosol but also in these varied subcellular compartments without the confounding factor of pH-dependent fluorescence changes researchgate.netnih.govpsu.edumdpi.comacs.orgchemodex.com. This operational stability across physiological pH ranges enhances the accuracy and reliability of measurements of labile zinc in diverse biological contexts.

Strategies for Cellular and in Vivo Application: Znaf 1f Derivatives

Design and Synthesis of Cell-Permeable Diacetyl Derivatives (e.g., ZnAF-1F DA)

The primary strategy to render this compound cell-permeable is through the masking of its polar functional groups with nonpolar, protecting groups. This modification transiently increases the lipophilicity of the molecule, facilitating its passage across the lipid-rich cell membrane. The most common approach is the creation of a diacetate (DA) ester derivative, often referred to as this compound DA.

The synthesis of these diacetyl derivatives is a standard chemical procedure known as acetylation. It typically involves reacting the parent this compound molecule with an acetylating agent, such as acetic anhydride, in the presence of a mild base like pyridine (B92270). The base serves to deprotonate the hydroxyl/carboxyl groups, making them more nucleophilic and reactive towards the acetic anhydride. The reaction results in the formation of ester linkages, yielding the diacetylated product, this compound DA. This approach is analogous to the synthesis of other cell-permeable probes, such as those based on fluorescein (B123965) diacetate (FDA) or BODIPY dyes. nih.govnih.gov

Table 1: Design Rationale for this compound Diacetate (DA) Derivative

| Feature | This compound (Active Form) | This compound DA (Cell-Permeable Prodrug) | Rationale for Modification |

| Polarity | High | Low | To increase lipophilicity and facilitate passive diffusion across the lipid cell membrane. |

| Charge | Typically anionic (charged) | Neutral (uncharged) | Neutral molecules cross the cell membrane more easily than charged ions. |

| Membrane Permeability | Low | High | The ultimate goal of the modification is to enable cellular entry. |

| Fluorescence | High | Low / None | The acetyl groups often quench the fluorescence, preventing signal before the probe reaches its intracellular target. |

Mechanisms of Intracellular Esterase Hydrolysis and Retention of the Active Fluorophore

Once the this compound DA derivative has successfully entered a living cell, it must be converted back to its active, fluorescent form to be functional. This bioactivation is accomplished by a class of ubiquitous intracellular enzymes known as esterases. nih.gov The cytoplasm of healthy, metabolically active cells contains a high concentration of these enzymes.

The mechanism proceeds as follows:

Enzymatic Cleavage: Intracellular esterases recognize and catalyze the hydrolysis of the ester bonds on the this compound DA molecule. nih.gov

Release of Acetate: This enzymatic reaction cleaves off the two acetyl groups, releasing them as acetate.

Regeneration of this compound: The removal of the acetyl groups regenerates the original polar functional groups of the this compound fluorophore.

This process not only activates the probe's fluorescence but is also the key to its retention within the cell. The regenerated this compound is once again a polar and charged molecule, rendering it membrane-impermeable. nih.gov This "lock-in" mechanism effectively traps the active fluorophore inside the cell, allowing it to accumulate to concentrations sufficient for detection by fluorescence microscopy. nih.govnih.gov The rate of hydrolysis and subsequent accumulation can be influenced by the esterase activity of the cell, which can vary with cell type and metabolic state. nih.govnih.gov

Table 2: Intracellular Activation and Retention of this compound

| Step | Process | Molecular State | Consequence |

| 1. Entry | Passive Diffusion | This compound DA (Non-polar, Uncharged) | The probe crosses the cell membrane into the cytoplasm. |

| 2. Activation | Esterase Hydrolysis | This compound (Polar, Charged) | The acetyl groups are cleaved, regenerating the active fluorophore. |

| 3. Retention | "Lock-in" Mechanism | This compound (Polar, Charged) | The regenerated probe is membrane-impermeable and is trapped within the cell. nih.gov |

| 4. Detection | Fluorescence | Active this compound | The accumulated probe can now be detected, reporting on its intracellular target. |

Methodologies for Efficient Loading of this compound Derivatives into Living Cells and Tissues

The successful application of this compound derivatives hinges on the effective loading of the probe into the biological sample. Methodologies vary depending on whether the target is cultured cells or more complex tissues.

For living cells in culture , the most common loading method is direct incubation. Cells are bathed in a culture medium containing the this compound DA probe at a specific concentration. The probe then passively diffuses into the cells over a defined incubation period. Factors such as probe concentration, incubation time, and temperature are optimized to maximize intracellular accumulation while minimizing potential cytotoxicity. After incubation, the cells are typically washed with fresh media to remove any extracellular probe before imaging.

For living tissues , which consist of multiple cell layers, loading can be more challenging due to limited probe penetration.

Tissue Slices: A common method involves incubating freshly prepared, thin tissue slices in a solution containing this compound DA. This allows the probe to diffuse into the outer layers of cells.

Whole-Mount Tissues: For smaller or more transparent tissues (e.g., in developmental biology studies), whole-mount incubation may be feasible, though it often requires longer incubation times.

Direct Injection: For in vivo applications in whole organisms, more direct methods such as microinjection or probe insertion into the target tissue may be required to deliver the probe to a specific location. nih.govnih.gov This ensures the probe reaches deeper tissue structures that would be inaccessible by simple incubation.

Regardless of the method, the fundamental principle remains the same: delivering the cell-permeable this compound DA to the target cells, where intracellular esterases can then trap and activate the fluorescent reporter. nih.gov

Table 3: Comparison of Loading Methodologies

| Parameter | Cultured Cells | Living Tissues |

| Primary Method | Direct incubation in culture medium. | Incubation of tissue slices or direct injection. nih.gov |

| Probe Penetration | Generally efficient (monolayer or suspension). | Limited to outer cell layers; can be a significant challenge. |

| Incubation Time | Typically shorter (e.g., 30-60 minutes). | Often longer to allow for deeper tissue penetration. |

| Optimization | Focus on concentration and time to avoid cytotoxicity. | Focus on penetration depth, viability of tissue, and uniform loading. |

| Alternative Methods | Microinjection, electroporation. nih.gov | Perfusion, stereotactic injection. |

Research Applications of Znaf 1f in Biological Systems

Monitoring Intracellular Zinc Ion Transients in Cultured Cell Models

ZnAF-1F DA is commonly employed to measure changes in intracellular Zn²⁺ concentration in cultured cells. acs.orgnih.govchemodex.comvwr.com Once inside the cell, the diacetate groups are cleaved by esterases, releasing the fluorescent this compound, which is sensitive to the intracellular labile zinc pool. This allows researchers to monitor transient fluctuations in intracellular zinc levels in response to various stimuli or under different physiological and pathological conditions. Studies using this compound DA have contributed to understanding how intracellular zinc dynamics are regulated in different cell types. acs.orgnih.govchemodex.com

Investigation of Synaptically Released Zinc Ion Dynamics in Neuronal Preparations, including Hippocampal Slices

Zinc is highly concentrated in the synaptic vesicles of certain neurons, particularly in the hippocampus. pnas.org Synaptically released zinc is believed to play a role in neurotransmission and synaptic plasticity. pnas.orgnih.gov this compound DA has been applied to neuronal preparations, including hippocampal slices, to study the dynamics of synaptically released zinc. acs.orgnih.govchemodex.comvwr.com By loading the probe into slices, researchers can visualize and quantify the release and diffusion of zinc in the extracellular space following neuronal activity. nih.govacs.org This application has provided insights into the spatiotemporal aspects of zinc signaling in neuronal circuits. nih.govacs.org While ZnAF-2 has also been used in such studies, the ZnAF family, including this compound, offers tools with varying affinities for zinc, allowing for the investigation of different concentration ranges of released zinc. scispace.comacs.org

Elucidation of Zinc Homeostasis and Buffering Mechanisms in Cellular Systems

Cellular zinc homeostasis is tightly regulated by a network of proteins, including transporters and metallothioneins (MTs). nih.govnih.govresearchgate.net These mechanisms maintain the concentration of free or labile zinc within a narrow range, typically in the picomolar to nanomolar range in the cytosol. nih.govnih.govresearchgate.netresearchgate.netphysiology.orgresearchgate.net this compound, with its nanomolar dissociation constant for zinc, is a suitable probe for investigating these processes. scispace.comresearchgate.netacs.orgnih.govmedchemexpress.com By using this compound to report changes in labile zinc levels, researchers can study how transporters regulate zinc influx and efflux, how MTs buffer intracellular zinc, and how these mechanisms respond to zinc overload or depletion. nih.govresearchgate.netphysiology.orgresearchgate.net Studies using fluorescent probes like this compound contribute to understanding the "buffering" and "muffling" roles of these proteins in controlling intracellular zinc concentrations and transients. nih.govnih.govresearchgate.net

Studies on Spatial and Temporal Distribution of Labile Zinc Ions within Cellular Compartments

The distribution of labile zinc is not uniform within a cell; it varies between different cellular compartments. nih.govplos.orgacs.org Understanding the spatial and temporal dynamics of labile zinc within these compartments is crucial for elucidating its specific functions. Fluorescent probes like this compound enable the visualization and tracking of labile zinc ions in different cellular locations using fluorescence microscopy techniques. researchgate.netacs.orgscbt.com While targeting specific organelles with fluorescent probes can be challenging, the general distribution of labile zinc in areas like the cytosol, nucleus, and vesicles can be investigated using cell-permeable probes like this compound DA. plos.orgacs.org

Application in Real-Time Imaging of Zinc-Mediated Physiological and Pathophysiological Processes

The ability of this compound to provide a real-time fluorescence signal upon zinc binding makes it a powerful tool for imaging dynamic zinc-mediated processes in living cells and tissues. researchgate.netacs.org This includes monitoring rapid changes in intracellular or extracellular zinc concentrations associated with cellular signaling events, such as those occurring during neurotransmission or cellular differentiation. pnas.orgnih.govnih.govplos.org this compound can be used in various imaging modalities, including standard fluorescence microscopy and confocal microscopy, to visualize the spatial and temporal characteristics of zinc transients in living biological systems. researchgate.netacs.orgplos.org This real-time imaging capability is essential for understanding the kinetics of zinc release, uptake, and buffering in physiological and pathophysiological contexts, such as in studies related to epilepsy where synaptic zinc is implicated. plos.org

Data Table: Properties of this compound

| Property | Value | Source |

| Dissociation Constant (Kd) | 2.2 nM | scispace.commedchemexpress.com |

| Excitation Wavelength (λex) | 489 nm (492 nm also reported) | chemodex.commedchemexpress.com |

| Emission Wavelength (λem) | 514 nm (517 nm, 515 nm also reported) | chemodex.commedchemexpress.comadipogen.com |

| Fluorescence Enhancement upon Zn²⁺ Binding | Up to 69-fold | researchgate.netacs.orgnih.gov |

| pH Sensitivity | Insensitive to change of pH (neutral and slightly acidic conditions) | scispace.comchemodex.comresearchgate.netacs.orgnih.gov |

| Selectivity | Does not fluoresce in the presence of Ca²⁺ and Mg²⁺ | chemodex.comresearchgate.netacs.orgnih.gov |

Methodological Considerations and Advanced Imaging Techniques with Znaf 1f

Principles of Microfluorometry for Quantitative Intracellular Zinc Ion Measurements

Microfluorometry, the measurement of fluorescence from microscopic samples, is the primary technique employed with ZnAF-1F to quantify intracellular zinc ion levels. This method relies on the change in fluorescence intensity of this compound upon binding to Zn²⁺. The fluorescence signal is proportional to the concentration of the this compound-Zn²⁺ complex, which in turn reflects the concentration of available or "mobile" intracellular Zn²⁺.

For quantitative measurements, it is crucial to establish a relationship between the measured fluorescence intensity and the actual intracellular Zn²⁺ concentration. This often involves calibrating the fluorescent signal. While fluorescent kits can provide semi-quantitative measurements with high sensitivity, achieving accurate quantitative data requires careful calibration procedures. aatbio.com The sensitivity of fluorescent probes like this compound allows for detection at low micromolar or even lower concentrations. aatbio.com

Approaches for Signal Calibration and Data Interpretation in Complex Biological Matrices

Calibrating the fluorescence signal of this compound in the complex environment of living cells presents several challenges. Factors such as probe concentration within the cell, compartmentalization of the probe, and variations in cellular autofluorescence can influence the signal. acs.orguconn.edu

One approach for calibration involves using ionophores to equilibrate intracellular and extracellular Zn²⁺ concentrations, allowing for the measurement of fluorescence at known extracellular Zn²⁺ levels. This helps to determine the maximum and minimum fluorescence signals corresponding to saturated and minimal Zn²⁺ binding, respectively.

Ratiometric probes, which exhibit a shift in excitation or emission wavelengths upon ion binding, are often preferred for quantitative imaging as they allow for correction of variations in probe concentration and sample thickness. acs.orgresearchgate.net While this compound is primarily an intensity-based indicator, careful calibration and control experiments are essential for quantitative interpretation of its fluorescence signal in biological matrices. Measuring fluorescence at a range of concentrations is essential to determine if measurements are influenced by sensor concentration. acs.org The inner filter effect, which occurs at high dye concentrations, can also impact excitation light distribution and should be minimized. acs.org

Data interpretation requires accounting for potential sources of error, including background fluorescence from cellular components (autofluorescence) and signal changes not directly related to Zn²⁺ concentration. uconn.eduleica-microsystems.comazolifesciences.com Analyzing image histograms can help in understanding the distribution of pixel values and identifying potential background contributions. uconn.edu

Strategies for Minimizing Photobleaching and Autofluorescence During Extended Imaging Sessions

Photobleaching, the irreversible photochemical destruction of the fluorophore, and autofluorescence, the natural fluorescence of cellular components, are significant challenges during extended fluorescence imaging with probes like this compound. thermofisher.comoraclebio.com Both can lead to a decrease in the specific signal and an increase in background, compromising quantitative analysis and visualization of dynamic processes. thermofisher.com

Strategies to minimize photobleaching include:

Reducing excitation light intensity: Lowering the intensity of the excitation light reduces the rate of photobleaching, although this may also decrease the signal intensity. azolifesciences.comthermofisher.com Using neutral-density filters can help achieve this balance. azolifesciences.comthermofisher.com

Minimizing exposure time: Reducing the total time the sample is exposed to excitation light is crucial. This can be achieved by using faster acquisition rates, limiting the illuminated region of interest, or focusing with transmitted light before switching to fluorescence imaging. azolifesciences.comthermofisher.com

Choosing more photostable probes: While this compound is based on fluorescein (B123965), which can be susceptible to photobleaching, using antifade mounting media for fixed samples can help protect the fluorophore. thermofisher.com

Creating photobleach curves: For quantitative analysis, generating a photobleach curve can help normalize for signal loss due to photobleaching over time. thermofisher.com

Strategies to minimize autofluorescence include:

Sample preparation: Using appropriate fixation methods (avoiding formalin and glutaraldehyde (B144438) where possible) and minimizing storage time of fixed samples can reduce autofluorescence. leica-microsystems.comoraclebio.com Treating samples with high-intensity light before adding the fluorescent probe can photobleach some endogenous fluorophores. leica-microsystems.comazolifesciences.com Chemical quenching agents can also be used. oraclebio.com

Spectral optimization: Choosing fluorophores with excitation and emission spectra that are well-separated from the autofluorescence spectra of the sample is important. leica-microsystems.comoraclebio.com Far-red dyes are often less affected by autofluorescence. leica-microsystems.com Spectral scanning can help identify autofluorescence spectra. leica-microsystems.com

Computational methods: Image analysis software can employ algorithms to subtract background autofluorescence from the acquired images. leica-microsystems.com

Integration of this compound with Other Bioimaging Modalities for Multiparametric Analysis

Integrating this compound imaging with other bioimaging modalities allows for multiparametric analysis, providing a more comprehensive understanding of cellular processes. By combining information about intracellular zinc dynamics with data on other cellular components, structures, or events, researchers can gain deeper insights into the role of zinc in various biological contexts.

Examples of potential integrations include:

Combination with other fluorescent probes: Simultaneous imaging with probes for other ions (e.g., calcium), organelles, or specific proteins can reveal the interplay between zinc signaling and other cellular pathways or structures.

Correlative Light and Electron Microscopy (CLEM): Combining fluorescence imaging of this compound with electron microscopy can provide high-resolution ultrastructural context for the observed zinc distribution and dynamics. technopolis-group.com This allows for the localization of zinc within specific organelles or cellular compartments.

Integration with genetically encoded sensors: While this compound is a small molecule probe, combining its use with genetically encoded fluorescent sensors for other cellular parameters (e.g., FRET-based sensors for protein interactions or other ions) can provide complementary information. aatbio.comtue.nl

Multiplexed imaging: In fixed samples, this compound imaging can be combined with immunofluorescence using antibodies labeled with different fluorophores to study the relationship between zinc distribution and the localization of specific proteins. oraclebio.com

Comparative Analysis with Alternative Fluorescent Zinc Probes

Comparison with First-Generation ZnAFs (e.g., ZnAF-1, ZnAF-2)

First-generation ZnAF probes, such as ZnAF-1 and ZnAF-2, were developed utilizing fluorescein (B123965) as the fluorophore and N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) or a similar ligand as the zinc-binding site. mdpi.com ZnAF-1F represents an improvement upon these earlier probes, primarily through the incorporation of fluorine atoms.

Comparative Fluorescence Enhancement Characteristics

Upon binding to Zn²⁺, fluorescent zinc probes typically exhibit a significant increase in fluorescence intensity, a phenomenon often referred to as "turn-on" fluorescence. This enhancement is commonly quantified as the fold increase in fluorescence intensity in the presence of saturating zinc concentrations compared to the zinc-free state (ΔF/F₀).

This compound demonstrates a substantial fluorescence enhancement upon Zn²⁺ binding, with reported increases up to 69-fold. mdpi.comresearchgate.netnih.govacs.org This is a notable improvement compared to the fluorescence enhancement observed with the earlier generation probes. ZnAF-1 shows an approximately 17-fold increase in fluorescence intensity upon Zn²⁺ addition at pH 7.5, while ZnAF-2 exhibits a higher enhancement of around 51-fold at the same pH. mdpi.comscispace.com The fluorination in this compound and ZnAF-2F leads to even greater turn-on responses, exceeding 60-fold, which facilitates their visualization in cellular systems. nih.gov

The quantum yields of this compound and ZnAF-2F in the absence of Zn²⁺ are very low (0.004 for this compound and 0.006 for ZnAF-2F at pH 7.4) due to a photoinduced electron-transfer (PET) mechanism. mdpi.comresearchgate.netnih.govacs.org Upon Zn²⁺ binding, this PET pathway is disrupted, leading to the observed fluorescence enhancement. aip.orgnih.gov

Here is a comparison of the fluorescence enhancement characteristics:

| Probe | Fluorescence Enhancement (fold) | Conditions (approximate) | Citation |

| ZnAF-1 | 17 | pH 7.5 | mdpi.comscispace.com |

| ZnAF-2 | 51 | pH 7.5 | mdpi.comscispace.com |

| This compound | Up to 69 | pH 7.4 / Physiological | mdpi.comresearchgate.netnih.govacs.org |

| ZnAF-2F | Up to 60 | pH 7.4 / Physiological | mdpi.comresearchgate.netnih.govacs.org |

Comparative Performance with Zinpyr Series Probes (e.g., Zinpyr-1, FluoZin-3)

The Zinpyr series (e.g., Zinpyr-1) and FluoZin-3 are other prominent families of fluorescent zinc indicators, often used for imaging labile zinc in biological systems. Comparing this compound with these probes highlights differences in their photophysical properties and binding characteristics.

Relative Background Fluorescence and Signal-to-Noise Ratio Considerations

Background fluorescence, the fluorescence signal in the absence of the target analyte, is a critical factor influencing the signal-to-noise (S/N) ratio of a fluorescent probe. A lower background fluorescence generally leads to a higher S/N ratio and improved detection sensitivity.

ZnAF probes, including this compound, are reported to have lower background fluorescence compared to Zinpyr (ZP) probes. researchgate.netnih.gov This contributes to the high fluorescence enhancement observed upon zinc binding for this compound. While some Zinpyr derivatives like ZP3 and ZP4 have been developed to offer improved signal-to-noise ratios compared to ZP1, this compound and ZnAF-2F still demonstrate significant turn-on responses (69-fold and 60-fold, respectively) nih.govaip.orgnih.gov, making them easier to visualize.

FluoZin-3 is known for its large response to Zn²⁺, with a reported ΔF/F₀ of 200, indicating a significant fluorescence increase upon binding. nih.govfrontiersin.orgscispace.com However, the relative background fluorescence of FluoZin-3 compared to this compound is not explicitly detailed in the provided snippets, although the high ΔF/F₀ suggests a good signal-to-noise ratio in the presence of zinc.

Assessment of Binding Affinities and Response Kinetics

Binding affinity, typically expressed as the dissociation constant (Kd), dictates the range of zinc concentrations that a probe can effectively report. Response kinetics refer to the speed at which the probe binds to zinc and produces a fluorescence signal.

This compound exhibits a high affinity for Zn²⁺, with apparent dissociation constants in the nanomolar range. researchgate.netnih.govacs.org Specifically, the Kd for this compound has been reported as 2.2 nM. scispace.com This nanomolar affinity allows this compound to be sufficiently sensitive for detecting zinc in biological applications where concentrations are often in this range. researchgate.netnih.govacs.org The response to Zn²⁺ addition is described as quick. mdpi.comresearchgate.netnih.govacs.org

The Zinpyr series probes also exhibit high affinities for Zn²⁺. Zinpyr-1 (ZP1) has a reported Kd of 0.7 nM. researchgate.netfrontiersin.orgd-nb.infomdpi.com Other Zinpyr variants like ZP3 and ZP4 also show nanomolar affinities (Kd of 0.7 nM and 0.65 nM, respectively). researchgate.netfrontiersin.org FluoZin-3 has a reported Kd of 15 nM. researchgate.netnih.govfrontiersin.orgthermofisher.com These nanomolar affinities make both Zinpyr probes and FluoZin-3 suitable for detecting labile zinc in biological contexts. researchgate.net

A comparison of binding affinities:

| Probe | Apparent Dissociation Constant (Kd) | Conditions (approximate) | Citation |

| This compound | 2.2 nM | pH 7.4 | scispace.com |

| Zinpyr-1 | 0.7 nM | pH 7.0 (buffer) | researchgate.netfrontiersin.orgd-nb.infomdpi.com |

| FluoZin-3 | 15 nM | pH 7.4 | researchgate.netnih.govfrontiersin.orgthermofisher.com |

The response kinetics of ZnAF probes are described as quick upon the addition of Zn²⁺. mdpi.comresearchgate.netnih.govacs.org Some sources indicate that ZnAF probes can detect Zn²⁺ within 100 ms. acs.org While specific comparative kinetic data for this compound versus Zinpyr-1 or FluoZin-3 are not extensively detailed in the provided snippets, the quick response of ZnAFs is highlighted.

Analysis of Diverse Chemical Scaffolds and Sensing Mechanisms Employed by Other Fluorescent Zinc Indicators

Beyond the fluorescein-based ZnAF and Zinpyr families, a variety of other chemical scaffolds and sensing mechanisms are utilized in the design of fluorescent zinc indicators. These diverse approaches aim to optimize properties such as excitation/emission wavelengths, sensitivity, selectivity, and targetability to specific cellular compartments.

Fluorescent chemosensors for metal ions generally consist of a fluorophore linked to a receptor (metal-binding site) via a spacer. rsc.orgacs.orgresearchgate.net The sensing mechanism often involves a change in fluorescence properties upon metal binding, commonly through photoinduced electron transfer (PET) or, less frequently, through mechanisms like intermolecular charge transfer (ICT) or Förster Resonance Energy Transfer (FRET). aip.orgnih.govrsc.orgacs.orgresearchgate.net In PET-based "turn-on" sensors, the fluorescence of the fluorophore is quenched by the metal-binding group in the absence of the target metal ion, and this quenching is disrupted upon metal binding, leading to increased fluorescence. aip.orgnih.govacs.org

While fluorescein is a common fluorophore used in many zinc probes, other platforms have been employed, including coumarin, boron dipyrromethene (BODIPY) derivatives, 4-aminonapthalimide, rhodamine, and tricarbocyanine. acs.org The choice of fluorophore influences the spectral properties, such as excitation and emission wavelengths, which are important for minimizing autofluorescence and photodamage in biological imaging. researchgate.netnih.govacs.org For instance, red and near-infrared wavelengths are often preferred for single-molecule detection in living cells due to reduced autofluorescence. aip.org

Different metal-binding moieties are also utilized. The Zinpyr family, for example, commonly uses a di-2-picolylamine (DPA) chelator. nih.govfrontiersin.org Variations in the chelating moiety or its attachment to the fluorophore can significantly impact the probe's affinity and selectivity for zinc. Some probes are designed by modifying existing calcium indicators, such as BAPTA-based probes, to achieve higher affinity for zinc. frontiersin.org Examples include the FluoZin, IndoZin, FuraZin, RhodZin, and X-RhodZin series, some of which are highly sensitive to Zn²⁺ and specific over Ca²⁺. nih.govfrontiersin.org

Genetically encoded fluorescent zinc indicators (GEZIs) represent another class of tools, typically based on fluorescent proteins linked to zinc-binding motifs. nih.govnih.gov These can be intensiometric or ratiometric (often using FRET) and offer advantages in terms of targetability to specific cellular compartments. nih.govnih.gov

The diversity in chemical scaffolds and sensing mechanisms allows for the development of fluorescent zinc indicators with a wide range of properties, enabling researchers to select probes best suited for their specific experimental needs, whether it's imaging dynamic changes in labile zinc, targeting specific organelles, or working within particular spectral windows.

| Probe Family/Type | Fluorophore Examples | Metal-Binding Moiety Examples | Sensing Mechanism (Common) | Key Feature Examples | Citation Examples |

| ZnAF | Fluorescein | N,N-bis(2-pyridylmethyl)ethylenediamine | PET | Improved pH stability (ZnAF-F series), high affinity | mdpi.comresearchgate.netnih.govacs.orgscispace.com |

| Zinpyr (ZP) | Dichlorofluorescein, Fluorescein | Di-2-picolylamine (DPA) | PET | High affinity, cell-permeable variants | researchgate.netaip.orgnih.govfrontiersin.orgmdpi.com |

| FluoZin, IndoZin, FuraZin, etc. | Fluorescein, Indo-1, Fura-2, Rhodamine | BAPTA-based modifications | PET, Ratiometric (some) | High sensitivity, some specific over Ca²⁺ | researchgate.netnih.govfrontiersin.org |

| Zinspy (ZS) | Fluorescein | Pyridyl amine thioether | PET | Improved selectivity over other transition metals | scispace.comnih.gov |

| QZ | Quinoline, Fluorescein | 8-aminoquinoline | PET | Large dynamic range | scispace.comnih.gov |

| Genetically Encoded (GEZIs) | Fluorescent Proteins | Naturally evolved motifs | Intensiometric, FRET | Targetability to specific compartments | nih.govnih.gov |

| Other Small Molecules | Coumarin, BODIPY, Rhodamine, etc. | Various | PET, ICT, etc. | Tunable spectral properties | acs.org |

Challenges and Limitations in Current Research Utilizing Znaf 1f

Considerations for Single-Molecule Detection Applications

Single-molecule detection using fluorescent probes like ZnAF-1F is challenging due to several factors. A primary limitation for this compound is its relatively low quantum yield in the absence of Zn²⁺, reported to be around 0.004 to 0.006 under physiological conditions aip.orgresearchgate.netmdpi.comacs.org. This low basal fluorescence makes it difficult to distinguish a single probe molecule from background noise aip.orgresearchgate.netwhiterose.ac.uk.

Achieving single-molecule observation typically requires maintaining a low concentration of fluorescent molecules within the observation volume, often in the sub-nanomolar range hubrecht.eursc.org. However, studying biomolecular interactions with weaker affinities (Kd > 1 µM) necessitates higher probe concentrations, which can conflict with the requirements for single-molecule detection hubrecht.eu. While techniques like confocal microscopy, total internal reflection microscopy (TIRF), and light-sheet microscopy can minimize the observation volume, the concentration limit for isolating single molecules remains around 1 nM hubrecht.eu.

Furthermore, two major problems for single-molecule studies using fluorescent probes are photobleaching and photoblinking aip.org. Photobleaching, the irreversible decay of fluorescence intensity, limits the duration for which a single molecule can be observed and can also contribute to phototoxicity aip.orgacs.org.

Potential for Non-Specific Interactions or Artifacts in Complex Biological Environments

Fluorescent probes in complex biological environments can be subject to non-specific interactions or generate artifacts. While ZnAFs, including this compound, are reported to show high selectivity for Zn²⁺ over other biologically important cations like Ca²⁺ and Mg²⁺ at millimolar concentrations, the potential for interactions with other metal ions, particularly those in the same column of the periodic table like Cd²⁺, exists researchgate.netfrontiersin.orgresearchgate.netacs.org. Although the concentration of free Cd²⁺ in living systems is generally low, its potential influence on cellular Zn²⁺ imaging should be considered researchgate.net.

The localization of the dye within cells can also lead to artifacts acs.org. For instance, a high fluorescence signal might result from a high dye concentration in a specific cellular compartment rather than a high concentration of the target ion acs.org. While this compound DA is designed to be cell-permeable and then retained intracellularly after hydrolysis, its precise subcellular distribution can influence the interpretation of results researchgate.netvwr.comchemodex.com. Empirical optimization of experimental conditions, such as probe concentration, loading time and temperature, and cell type, can help minimize intracellular compartmentalization artifacts acs.org.

Additionally, the interaction of the probe with cellular components or surfaces, especially in single-molecule studies requiring immobilization, needs careful consideration to ensure it does not hinder biological function or introduce artifacts whiterose.ac.uk.

Optimization of Probe Concentration for Minimizing Perturbation of Endogenous Zinc Dynamics

Optimizing the probe concentration is crucial to accurately measure metal ion concentrations without significantly perturbing the endogenous metal ion homeostasis acs.org. If the sensor concentration is too high, it can sequester the entire metal ion pool, thereby altering the natural dynamics of zinc within the cell acs.org.

The sensitivity and signal-to-noise ratio of a sensor are dependent on its brightness and stability, as well as the instrumentation used acs.org. Brighter sensors allow for the use of lower concentrations, which helps in minimizing the perturbation of metal ion homeostasis acs.org. This compound offers a large fluorescence enhancement upon Zn²⁺ binding and has a relatively low background fluorescence compared to some earlier probes like Zinpyr-1 researchgate.netmdpi.comacs.org. However, its quantum yield even in the Zn²⁺-bound state is reported to be fairly low, which might necessitate higher concentrations compared to probes with higher quantum yields, potentially increasing the risk of perturbing zinc dynamics acs.org.

One method to assess whether a sensor perturbs the free ion pool is to measure the metal concentration as a function of sensor concentration acs.org. Such analyses have been performed for other zinc sensors like FluoZin-3 AM acs.org.

Impact of Probe Properties on Long-Term Cellular Viability and Function

The impact of fluorescent probes on long-term cellular viability and function is a critical consideration, particularly in live-cell imaging experiments extending over significant periods. Factors such as the excitation wavelength, the intensity of the excitation light, and the generation of reactive oxygen species can contribute to phototoxicity and cellular damage acs.org. Using excitation wavelengths in the visible range, as is the case for this compound, helps to minimize cell damage and autofluorescence compared to UV excitation researchgate.netresearchgate.net.

While some studies using related zinc probes like ZnAF-2DA at certain concentrations (e.g., 10 µM) have reported no significant influence on cell viability physiology.orgphysiology.org, the potential for adverse effects at higher concentrations or during prolonged exposure cannot be entirely discounted arvojournals.org. For example, studies with zinc alone or in combination with other substances have shown dose-dependent effects on cell viability at higher concentrations arvojournals.org.

The chemical structure of the probe and its potential interactions with cellular components can also influence cellular function. While this compound is designed to be specific for zinc, any off-target interactions could potentially impact cellular processes. The diacetylated derivative, this compound DA, relies on intracellular esterase activity for hydrolysis and retention, and the efficiency of this process and the fate of the hydrolyzed product within the cell over time are relevant to long-term studies researchgate.netvwr.comchemodex.com.

Q & A

Q. How does ZnAF-1F function as a selective fluorescent probe for intracellular Zn²+ detection?

this compound employs a fluorescein-derived fluorophore conjugated to a N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit, enabling Zn²+ binding with high specificity (Kd = 2.2 nM). The mechanism involves fluorescence enhancement upon Zn²+ coordination, with excitation/emission maxima at 489/514 nm. For experimental validation, researchers should:

Q. What are the critical parameters for optimizing this compound in live-cell imaging?

Key factors include:

- Loading concentration : 5–10 µM to avoid cytotoxicity .

- Incubation time : 30–60 minutes for intracellular equilibration.

- Control experiments : Include Zn²+ ionophores (e.g., pyrithione) and chelators (e.g., TPEN) to modulate intracellular Zn²+ levels .

- Microscopy settings : Use λex = 488 nm laser and emission filters at 510–550 nm to minimize autofluorescence .

Advanced Research Questions

Q. How can contradictory fluorescence signals from this compound in heterogeneous cellular environments be resolved?

Discrepancies may arise from pH variations, competing ligands, or organelle-specific Zn²+ pools. To address this:

- pH calibration : Perform parallel experiments using pH-sensitive dyes (e.g., BCECF) to correlate this compound signals with local pH .

- Subcellular fractionation : Isolate organelles (e.g., mitochondria, lysosomes) to quantify compartment-specific Zn²+ dynamics .

- Data normalization : Use ratiometric measurements with a reference fluorophore (e.g., Fura-2) to minimize environmental artifacts .

Q. What methodologies validate this compound specificity in complex biological matrices (e.g., serum, tissue homogenates)?

Advanced validation steps include:

- Knockout models : Compare this compound signals in wild-type vs. Zn²+-transport-deficient cell lines .

- Mass spectrometry : Cross-validate intracellular Zn²+ concentrations via ICP-MS .

- Competitive binding assays : Introduce exogenous chelators (e.g., EDTA) to confirm reversibility of this compound signals .

Q. How should researchers design experiments to distinguish this compound artifacts from true Zn²+ flux in real-time imaging?

- Negative controls : Use TPEN (a Zn²+ chelator) to establish baseline fluorescence .

- Kinetic analysis : Monitor temporal fluorescence changes; abrupt spikes may indicate dye saturation or photobleaching .

- Multi-probe corroboration : Combine this compound with genetically encoded Zn²+ sensors (e.g., ZapCY1) for cross-validation .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound-derived data?

- Dose-response curves : Fit fluorescence intensity vs. [Zn²+] using a four-parameter logistic model (Hill equation) .

- Error propagation : Account for uncertainties in dye loading efficiency and instrument calibration .

- Reproducibility : Report n ≥ 3 independent replicates with SD/SE values .

Q. How to ensure reproducibility of this compound experiments across laboratories?

- Detailed protocols : Specify buffer composition (e.g., HEPES vs. PBS), temperature, and imaging hardware .

- Batch testing : Validate each this compound stock solution with standardized Zn²+ solutions .

- Open data sharing : Publish raw fluorescence datasets and analysis code in supplementary materials .

Data Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.